Propargyl beta-D-glucopyranoside
Overview
Description
Propargyl beta-D-glucopyranoside is a carbohydrate derivative featuring a propargyl group attached to the anomeric carbon of the glucose molecule. This compound is of significant interest due to its versatile applications in synthetic chemistry, particularly in the synthesis of glycosides and glycoconjugates. The presence of the propargyl group makes it a valuable intermediate in click chemistry reactions, which are widely used for bioconjugation and material science applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propargyl beta-D-glucopyranoside can be synthesized through various methods. One common approach involves the reaction of beta-D-glucopyranose with propargyl alcohol in the presence of a catalyst such as boron trifluoride etherate. This reaction typically proceeds under mild conditions, with the propargyl alcohol acting as both the solvent and the reactant .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may involve additional steps for purification, such as recrystallization or chromatography, to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Propargyl beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the propargyl group can yield saturated alcohols.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles like azides or thiols can react with the propargyl group under copper-catalyzed conditions.
Major Products: The major products formed from these reactions include triazoles, isoxazoles, and various glycoconjugates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Propargyl beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is employed in bioconjugation techniques, enabling the attachment of biomolecules to various substrates.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of propargyl beta-D-glucopyranoside primarily involves its participation in click chemistry reactions. The propargyl group acts as a dipolarophile in 1,3-dipolar cycloaddition reactions, forming stable triazole rings. These reactions are typically catalyzed by copper(I) ions, which facilitate the formation of the triazole product. The resulting triazole-linked compounds exhibit enhanced stability and bioactivity, making them valuable in various applications .
Comparison with Similar Compounds
Propargyl beta-D-glucopyranoside can be compared with other similar compounds, such as:
Propargyl alpha-D-glucopyranoside: Similar structure but with the propargyl group attached to the alpha anomeric carbon.
Propargyl beta-D-galactopyranoside: Similar structure but with a galactose backbone instead of glucose.
Propargyl beta-D-mannopyranoside: Similar structure but with a mannose backbone instead of glucose.
Uniqueness: The uniqueness of this compound lies in its beta configuration, which imparts specific stereochemical properties that influence its reactivity and interactions in chemical and biological systems. This makes it particularly useful in the synthesis of beta-linked glycoconjugates and other complex molecules .
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-prop-2-ynoxyoxane-3,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h1,5-13H,3-4H2/t5-,6-,7+,8-,9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKUDOWHGLWCBQ-SYHAXYEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1C(C(C(C(O1)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616949 | |
Record name | Prop-2-yn-1-yl beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34272-03-2, 34384-79-7 | |
Record name | 2-Propyn-1-yl β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34272-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prop-2-yn-1-yl beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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